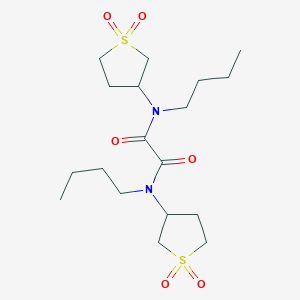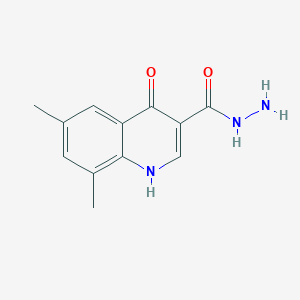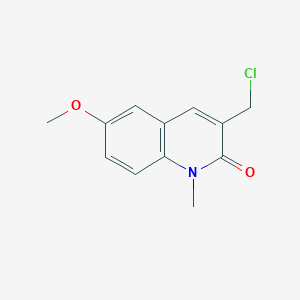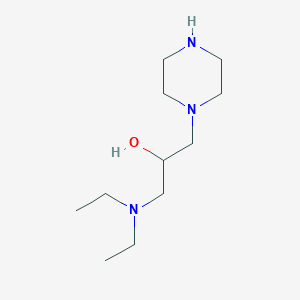
N,N'-dibutyl-N,N'-bis(1,1-dioxidotetrahydrothiophen-3-yl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-dibutyl-N,N’-bis(1,1-dioxidotetrahydrothiophen-3-yl)ethanediamide is a synthetic organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dibutyl-N,N’-bis(1,1-dioxidotetrahydrothiophen-3-yl)ethanediamide typically involves the reaction of dibutylamine with a suitable precursor containing the 1,1-dioxidotetrahydrothiophen-3-yl group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N’-dibutyl-N,N’-bis(1,1-dioxidotetrahydrothiophen-3-yl)ethanediamide may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N,N’-dibutyl-N,N’-bis(1,1-dioxidotetrahydrothiophen-3-yl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
N,N’-dibutyl-N,N’-bis(1,1-dioxidotetrahydrothiophen-3-yl)ethanediamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-dibutyl-N,N’-bis(1,1-dioxidotetrahydrothiophen-3-yl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites, thereby modulating their activity. The pathways involved in its mechanism of action can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Di-2-butyl-1,4-phenylenediamine
- N,N’-bis(2-phenylphenyl)oxamide
Uniqueness
N,N’-dibutyl-N,N’-bis(1,1-dioxidotetrahydrothiophen-3-yl)ethanediamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds
Properties
Molecular Formula |
C18H32N2O6S2 |
|---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
N,N'-dibutyl-N,N'-bis(1,1-dioxothiolan-3-yl)oxamide |
InChI |
InChI=1S/C18H32N2O6S2/c1-3-5-9-19(15-7-11-27(23,24)13-15)17(21)18(22)20(10-6-4-2)16-8-12-28(25,26)14-16/h15-16H,3-14H2,1-2H3 |
InChI Key |
UUBHGILRKRMIGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)C(=O)C(=O)N(CCCC)C2CCS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(2,4-Dimethylphenoxy)acetamido]butanoic acid](/img/structure/B12119625.png)
![(2E)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B12119632.png)



![1-[(Phenylcarbamoyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12119666.png)

![ethyl (1S,2R)-2-[[(1R)-1-phenylethyl]amino]cyclohexanecarboxylate; 4-methylbenzenesulfonic acid](/img/structure/B12119676.png)


![3-Methoxy-4-(3-methyl-[1,2,4]oxadiazol-5-ylmethoxy)-benzoic acid](/img/structure/B12119691.png)

![4-Methyl-5-pentylindolo[2,3-b]quinoxaline](/img/structure/B12119701.png)
